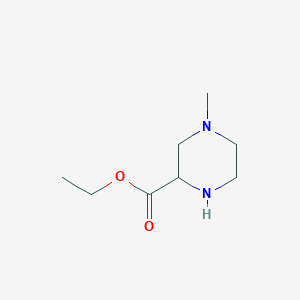

Ethyl 4-methylpiperazine-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-methylpiperazine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The ethyl group attached to the carboxylate function indicates that this compound is an ester, and the methyl group on the piperazine ring signifies a substitution at the 4-position.

Synthesis Analysis

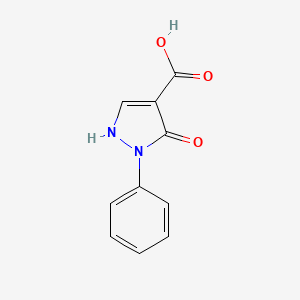

The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to an improved overall yield from 17.0% to 47.6% . This method proved effective for reducing production costs. Another study reported the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a three-component one-pot condensation reaction, indicating the versatility of methods available for synthesizing piperazine derivatives .

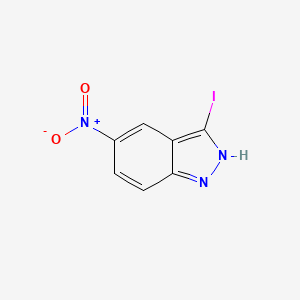

Molecular Structure Analysis

The molecular structure and spectroscopic properties of ethyl piperazine derivatives have been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies . Similarly, the structure of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by 1H NMR, UV–Visible, FT-IR, and Mass spectroscopy .

Chemical Reactions Analysis

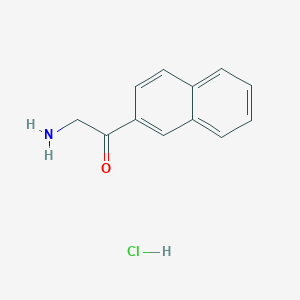

Ethyl piperazine derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the reactivity of such compounds in creating diverse chemical structures .

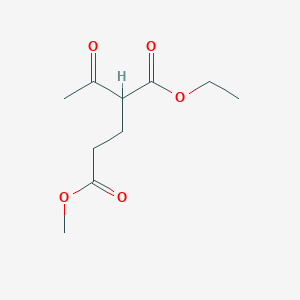

Physical and Chemical Properties Analysis

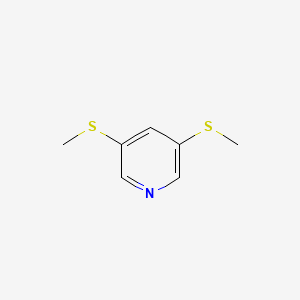

The physical and chemical properties of ethyl piperazine derivatives have been evaluated through experimental and theoretical studies. The vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state by intermolecular heteronuclear hydrogen bonding . The binding energy of the dimer was calculated to be 15.54 kcal/mol using AIM calculations . Additionally, the influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, revealing that receptor affinity decreased proportionally with the length of the alkyl chain .

Wissenschaftliche Forschungsanwendungen

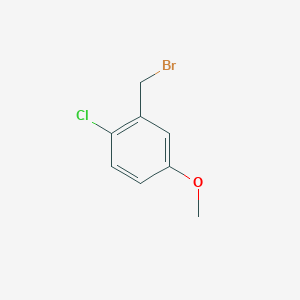

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 4-methylpiperazine-2-carboxylate participates in [4+2] annulation reactions with N-tosylimines catalyzed by organic phosphine, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity. This method underscores its utility in constructing tetrahydropyridine frameworks, crucial in medicinal chemistry (Xue-Feng Zhu et al., 2003).

Optimization of Synthesis Routes

The compound is used to optimize synthetic routes, as demonstrated in the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from (S)-1-phenylethanamine and ethyl 2-oxoacetate. This approach highlights its significance in enhancing yield and reducing production costs in chemical syntheses (Z. Can, 2012).

Creation of Novel Heterocyclic Compounds

Research into novel pyrrolo[1,2-a]pyrazine derivatives shows the application of ethyl 4-methylpiperazine-2-carboxylate in generating new analogues of natural alkaloids. These compounds, characterized by NMR, IR, and X-ray crystallography, exhibit potential for further pharmacological exploration (Maxim Voievudskyi et al., 2016).

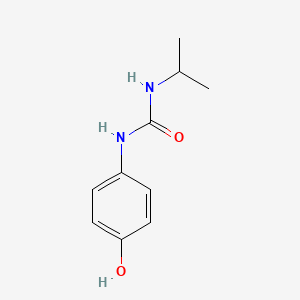

Development of Local Anesthetic and Antiarrhythmic Agents

A series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates synthesized as analogues of carticaine demonstrates the compound's role in producing molecules with significant local anesthetic and antiarrhythmic activity. This underscores its application in the development of new pharmacological agents (A. M. Al-Obaid et al., 1998).

Safety and Hazards

The compound is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Eigenschaften

IUPAC Name |

ethyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUYOQHZQCEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502506 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63285-60-9 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)